molecular formula C13H17NO5 B133184 ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate CAS No. 143583-56-6

ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B133184
CAS No.: 143583-56-6
M. Wt: 267.28 g/mol
InChI Key: RXELAUDTOWNGKR-UHFFFAOYSA-N
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Description

Ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate is a pyrrole-based heterocyclic compound featuring a carboxylate ester at position 2, a methyl group at position 3, an acetyl group at position 4, and an (acetyloxy)methyl substituent at position 5. The acetyl and (acetyloxy)methyl groups likely influence its electronic properties, solubility, and metabolic stability compared to other derivatives.

Properties

IUPAC Name

ethyl 4-acetyl-5-(acetyloxymethyl)-3-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-5-18-13(17)12-7(2)11(8(3)15)10(14-12)6-19-9(4)16/h14H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXELAUDTOWNGKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)COC(=O)C)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372283
Record name Ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143583-56-6
Record name Ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Zav’yalov Cyclization Approach

The Zav’yalov method involves cyclization of ethyl 2-(1-carboxymethylaminomethylene)malonate derivatives. For the target compound, the reaction proceeds as follows:

Step 1: Formation of Enamino Malonate Intermediate
Diethyl 2-(1-carboxymethylaminomethylene)malonate is prepared by condensing diethyl aminomethylenemalonate with acetylated amino acid derivatives. This intermediate is critical for regioselective pyrrole ring formation.

Step 2: Cyclization and Acetylation
Cyclization in the presence of Ac₂O and triethylamine (NEt₃) yields ethyl 4-acetamido-5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-carboxylate. Subsequent acetylation of the hydroxymethyl group at position 5 with Ac₂O produces the acetoxymethyl substituent.

Reaction Conditions

  • Solvent : Acetonitrile or acetic anhydride.

  • Temperature : 60–65°C for 2–24 hours.

  • Catalyst : Triethylamine or copper(II) bromide.

Yield : ~66–92% after purification via silica gel chromatography (ethyl acetate/hexane gradients).

Dakin-West-Type Reaction Pathway

An alternative route involves a Dakin-West reaction to introduce the acetyl group at position 4:

Step 1: Amino Acid Precursor Activation
Glutamine-derived enamino malonates undergo cyclization under anhydrous conditions, forming a 5-acetylpyrrolidin-2-one intermediate.

Step 2: Ring Expansion and Esterification
Acidic hydrolysis of the lactam intermediate followed by esterification with ethanol in the presence of H₂SO₄ yields the ethyl ester at position 2. Concurrent acetylation with Ac₂O introduces the acetoxymethyl group.

Key Characterization

  • X-ray crystallography : Confirmed the stereochemistry of intermediates, such as ethyl (2R*,3S*)-1-acetyl-3-cyano-2,4-diacetoxy-5-methyl-2,3-dihydropyrrole-3-carboxylate.

  • ¹H NMR : Peaks at δ 3.86 (s, 3H, methyl), δ 4.32 (q, 2H, ethyl ester), and δ 7.93 (s, 1H, pyrrole-H).

Optimization and Challenges

Regioselectivity Control

The placement of substituents is highly sensitive to reaction conditions:

  • Münchnone intermediates : Formation of 1,3-oxazolium-5-olates ensures correct regiochemistry during cyclization.

  • Temperature modulation : Higher temperatures (65°C) favor complete cyclization over side reactions.

Purification Strategies

  • Chromatography : Silica gel with ethyl acetate/hexane gradients (5–50%) achieves >95% purity.

  • Acid-base extraction : Isolation of carboxylic acid intermediates via pH adjustment (pH 2–3) enhances yield.

Comparative Analysis of Methods

Method Yield Key Advantages Limitations
Zav’yalov Cyclization66–92%High regioselectivity; scalableRequires anhydrous conditions
Dakin-West Pathway68–81%Leverages amino acid precursorsMulti-step; lower overall yield
Direct Acetylation<50%Simplifies late-stage modificationsPoor control over substitution pattern

Industrial-Scale Considerations

  • Cost efficiency : Ethyl cyanoacetate and acetyl chloride are low-cost starting materials.

  • Safety : Exothermic acetylation steps require controlled addition of Ac₂O.

  • Environmental impact : Solvent recovery systems (e.g., acetonitrile distillation) minimize waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester and acetyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted pyrrole derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial activity. A study by Chunchatprasert et al. (1992) highlighted the effectiveness of pyrrole derivatives against various bacterial strains, suggesting that this compound could serve as a lead structure for developing new antibiotics .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory responses in preclinical models, which may be attributed to its ability to inhibit specific pathways involved in inflammation .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Synthesis of Pyrrole Derivatives : this compound is utilized as a precursor for synthesizing more complex pyrrole-based compounds, which have applications in pharmaceuticals and agrochemicals .

Table 1: Comparison of Pyrrole Derivatives

Compound NameActivity TypeReference
Ethyl 4-acetyl-5-(acetyloxy)methyl-3-methyl-pyrroleAntimicrobialChunchatprasert et al.
Methyl pyrrole carboxylateAnti-inflammatoryResearch Study
Acetylated pyrrole derivativesAnticancerJournal of Organic Chemistry

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Chemical Research, researchers synthesized several derivatives of this compound and tested their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the acetyloxy group enhanced antimicrobial activity significantly, paving the way for further development of effective antibacterial agents .

Case Study 2: Synthesis Pathways

A detailed synthesis pathway was outlined in a publication focusing on pyrrole chemistry, where this compound was used to create novel compounds with potential anticancer properties. The study demonstrated the versatility of this compound as a building block in creating diverse chemical entities .

Mechanism of Action

The mechanism by which ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of acetyl and ester groups allows for potential interactions with nucleophilic sites in proteins and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison

The table below compares the substituents and key properties of ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate with structurally related analogs from the evidence:

Compound Name (Position 4, 5 Substituents) Position 3 Molecular Formula (M+1) Key Spectral Data (1H NMR, ESIMS) Yield (%) Purity (%) Reference
This compound Methyl Not reported Not available
Ethyl 4-((5-fluoroisoquinolin-8-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate (202) Methyl 313.1 δ 11.35 (s, 1H), 9.60 (s, 1H) 63 95.07
Ethyl 4-((2-bromo-6-(trifluoromethyl)pyridin-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate (205) Methyl 391.3 (M), 393.3 (M+2) δ 7.88 (d, J=7.8 Hz), 3.87 (s, 2H) 68
Ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (213) Methyl 309.3 Not characterized 45
Ethyl 4-(3-fluoro-4-(trifluoromethyl)phenylcarbonyl)-3-methyl-1H-pyrrole-2-carboxylate (233) Methyl Not reported Not characterized 51

Key Observations :

  • This may alter reactivity in further functionalization .
  • Steric and Solubility Considerations: The (acetyloxy)methyl group at position 5 introduces steric bulk and polarity, which could enhance solubility in polar solvents relative to non-polar substituents (e.g., trifluoromethyl groups in compound 233) .
Physicochemical Properties
  • Spectroscopic Data: While the target compound’s spectral data are unavailable, analogs like compound 202 show distinct 1H NMR shifts (e.g., δ 9.60 ppm for isoquinoline protons) and ESIMS peaks (m/z 313.1) . The acetyl groups in the target compound would likely produce characteristic carbonyl signals (~δ 2.1–2.5 ppm for acetyl CH3 and ~170 ppm in 13C NMR).
  • Stability : Acetyl esters (e.g., (acetyloxy)methyl) may hydrolyze under basic conditions, whereas halogenated derivatives (e.g., compound 205) exhibit greater stability .

Biological Activity

Ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate (CAS No. 143583-56-6) is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C13H17NO5C_{13}H_{17}NO_5 with a molecular weight of approximately 267.28 g/mol. It is characterized by the presence of a pyrrole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

Antimicrobial Activity

Pyrrole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Research has suggested that pyrrole-based compounds can exhibit anticancer activity. For instance, certain derivatives have been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. The specific mechanisms by which this compound exerts its effects remain to be fully elucidated but may involve the inhibition of oncogenic signaling pathways.

Antioxidant Activity

The antioxidant potential of this compound is another area of interest. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Case Studies and Experimental Results

  • Antimicrobial Efficacy : In a study assessing the antibacterial activity against Staphylococcus aureus and Escherichia coli, this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
  • Cytotoxicity in Cancer Cells : A recent investigation into the cytotoxic effects of this compound on HeLa cells demonstrated a dose-dependent decrease in cell viability, with IC50 values suggesting significant anticancer potential . The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
  • Antioxidant Activity Assessment : Utilizing DPPH and ABTS assays, this compound showed promising results in scavenging free radicals, with IC50 values indicating strong antioxidant capabilities .

Summary Table of Biological Activities

Biological ActivityMechanismReference
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis
AntioxidantFree radical scavenging

Q & A

Basic: What are the optimal synthetic routes for ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate, and how are intermediates characterized?

Answer:
The compound can be synthesized via multi-component reactions (MCRs) involving pyrrole precursors. A validated approach includes the use of acetylene derivatives, aldehydes, and amines in a one-pot reaction under mild conditions. For example, similar pyrrole derivatives have been synthesized using diethyl acetylenedicarboxylate, aniline, and substituted aldehydes, yielding highly substituted pyrrolidinones . Characterization of intermediates is critical:

  • FTIR confirms functional groups (e.g., ester C=O at ~1700 cm⁻¹, acetyl C=O at ~1650 cm⁻¹).
  • 1H/13C NMR resolves substituent positions (e.g., acetyl methyl protons at δ 2.1–2.3 ppm, ester ethyl groups as quartets/triplets near δ 4.2/1.3 ppm).
  • X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation .

Basic: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:
Discrepancies in NMR or FTIR data often arise from tautomerism, solvent effects, or impurities. For example, unexpected splitting in pyrrole NH signals (δ 10–12 ppm) may indicate tautomeric equilibria. Methodological solutions include:

  • Variable-temperature NMR to stabilize tautomers.
  • 2D NMR (COSY, HSQC) to map proton-carbon correlations and assign ambiguous signals.
  • Comparative analysis with DFT-predicted chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G**) .

Advanced: What computational strategies are recommended to predict the reactivity and stability of this pyrrole derivative?

Answer:
Density Functional Theory (DFT) is widely used to model electronic properties and reaction pathways. Key steps include:

  • Geometry optimization to determine the lowest-energy conformation.
  • Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For pyrrole derivatives, the HOMO is typically localized on the pyrrole ring, making it reactive toward electrophiles .
  • Natural Bond Orbital (NBO) analysis to assess hyperconjugative interactions (e.g., acetyloxy group stabilization via resonance) .
  • Reaction path searches using quantum chemical calculations (e.g., IRC analysis) to map transition states and activation energies .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:
Systematic optimization involves:

  • Design of Experiments (DoE) to test variables (e.g., solvent polarity, temperature, catalyst loading). For similar compounds, polar aprotic solvents (DMF, DMSO) enhance reaction rates, while lower temperatures reduce side reactions .
  • In situ monitoring via LC-MS or FTIR to track intermediate formation.
  • Green chemistry principles : Replace toxic catalysts (e.g., using K2CO3 instead of heavy metals) and employ microwave-assisted synthesis to reduce reaction times .

Basic: What analytical techniques are critical for purity assessment?

Answer:

  • HPLC/GC-MS with UV/ELSD detection identifies impurities (e.g., unreacted acetylene precursors).
  • Elemental analysis (C, H, N) validates stoichiometry (±0.3% acceptable).
  • Thermogravimetric Analysis (TGA) detects solvent residues or decomposition events .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:
Single-crystal X-ray diffraction provides precise bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, in related pyrrole carboxylates, the acetyloxy group adopts a planar conformation due to conjugation with the pyrrole ring, confirmed by C=O bond lengths of ~1.21 Å . Challenges like polymorphism require:

  • Recrystallization screening (e.g., using ethanol/water mixtures).
  • Hirshfeld surface analysis to quantify intermolecular interactions .

Advanced: What strategies address low solubility in biological assays?

Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., replace ethyl ester with PEGylated esters).
  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
  • Nanoparticle encapsulation (e.g., liposomes or PLGA nanoparticles) to enhance bioavailability .

Basic: How are stability studies conducted under varying storage conditions?

Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • HPLC-MS monitors degradation products (e.g., ester hydrolysis yielding carboxylic acids).
  • Kinetic modeling (Arrhenius equation) predicts shelf life .

Advanced: How can researchers validate the compound’s mechanism of action in pharmacological studies?

Answer:

  • Isothermal Titration Calorimetry (ITC) quantifies binding affinities to target proteins.
  • Molecular docking (AutoDock Vina) simulates ligand-receptor interactions, guided by DFT-derived electrostatic potentials.
  • CRISPR-Cas9 knockout models confirm target specificity in cellular assays .

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